1-(2,6-Diiodophenyl)propan-2-one is an organic compound classified as a ketone, specifically an aryl ketone due to the presence of an aromatic ring substituted with iodine atoms. Its molecular formula is , and it has a molecular weight of approximately 385.97 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
This compound can be sourced through chemical suppliers and is classified under several categories:
The synthesis of 1-(2,6-Diiodophenyl)propan-2-one can be achieved through various methods:
The synthetic routes often focus on optimizing yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to meet quality standards.
1-(2,6-Diiodophenyl)propan-2-one features a propan-2-one backbone with a diiodophenyl substituent. The structural representation can be denoted as follows:
| Property | Value |
|---|---|
| Molecular Weight | 385.97 g/mol |
| IUPAC Name | 1-(2,6-diiodophenyl)propan-2-one |
| InChI | InChI=1S/C9H8I2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
1-(2,6-Diiodophenyl)propan-2-one participates in various chemical reactions:
The choice of reagents and conditions can significantly influence the reaction outcomes, with different pathways leading to diverse functionalized products.
The mechanism of action for 1-(2,6-Diiodophenyl)propan-2-one involves its interaction with biological targets due to the presence of both iodine atoms and the carbonyl group. These functionalities contribute to its reactivity and binding affinity with enzymes or receptors, potentially leading to various biological effects. The precise pathways depend on the specific context in which the compound is used.
1-(2,6-Diiodophenyl)propan-2-one exhibits several notable physical properties:
The chemical properties are influenced by its structure:
1-(2,6-Diiodophenyl)propan-2-one finds applications across several scientific domains:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5